N-(4-bromo-2-chlorophenyl)furan-2-carboxamide

Catalog No.
S3885249
CAS No.
M.F
C11H7BrClNO2
M. Wt
300.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-bromo-2-chlorophenyl)furan-2-carboxamide

Product Name

N-(4-bromo-2-chlorophenyl)furan-2-carboxamide

IUPAC Name

N-(4-bromo-2-chlorophenyl)furan-2-carboxamide

Molecular Formula

C11H7BrClNO2

Molecular Weight

300.53 g/mol

InChI

InChI=1S/C11H7BrClNO2/c12-7-3-4-9(8(13)6-7)14-11(15)10-2-1-5-16-10/h1-6H,(H,14,15)

InChI Key

FJVJYDYRBANKBZ-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)Br)Cl

Canonical SMILES

C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)Br)Cl

Description

The exact mass of the compound N-(4-bromo-2-chlorophenyl)-2-furamide is 298.93487 g/mol and the complexity rating of the compound is 264. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(4-bromo-2-chlorophenyl)furan-2-carboxamide is a chemical compound characterized by its unique molecular structure, which combines a furan ring with a carboxamide functional group and a substituted phenyl moiety. The presence of bromine and chlorine atoms on the phenyl ring contributes to its distinct reactivity and biological properties. This compound has gained attention in various fields, including medicinal chemistry and materials science, due to its potential applications.

  • Oxidation: The furan ring can be oxidized to form derivatives such as furan-2,5-dicarboxylic acid.
  • Reduction: The carboxamide group can be reduced to yield the corresponding amine.
  • Substitution: The halogen atoms on the phenyl ring can be replaced by nucleophiles, allowing for the synthesis of various derivatives.

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
  • Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
  • Substitution Conditions: Typically involves bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

N-(4-bromo-2-chlorophenyl)furan-2-carboxamide exhibits a range of biological activities. Research indicates that compounds within this class can possess antimicrobial properties, including efficacy against drug-resistant bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae. The biological activity is often attributed to the ability of the furan ring to interact with various biological targets, influencing biochemical pathways related to inflammation and infection .

The synthesis of N-(4-bromo-2-chlorophenyl)furan-2-carboxamide typically involves the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of a base such as triethylamine. This reaction is conducted in an organic solvent like dichloromethane at room temperature, yielding high purity and yields .

General Synthetic Route

  • Reactants: Furan-2-carbonyl chloride and 4-bromoaniline.
  • Conditions: Use of triethylamine as a base in dry dichloromethane.
  • Yield: Approximately 94% under optimal conditions.

Subsequent modifications can be achieved through cross-coupling reactions, such as Suzuki-Miyaura reactions, to generate further derivatives .

N-(4-bromo-2-chlorophenyl)furan-2-carboxamide has potential applications in:

  • Pharmaceuticals: As a lead compound in developing new antimicrobial agents.
  • Material Science: In the synthesis of polymers or materials with specific electronic or optical properties.
  • Research: As a tool for studying biological mechanisms and interactions due to its structural features .

Interaction studies have demonstrated that N-(4-bromo-2-chlorophenyl)furan-2-carboxamide can bind to various biological targets, potentially inhibiting enzyme activity or modulating receptor functions. Molecular docking studies have been employed to predict binding affinities and elucidate mechanisms of action against specific bacterial strains .

Several compounds share structural similarities with N-(4-bromo-2-chlorophenyl)furan-2-carboxamide. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
N-(4-bromophenyl)furan-2-carboxamideSimilar furan and carboxamide structureAntimicrobialLacks chlorine substitution
5-(2-Chlorophenyl)furan-2-carboxamideDifferent phenyl substitutionAntiviralFocus on antiviral activity
N-(4-fluorophenyl)furan-2-carboxamideFluorine instead of bromine/chlorineAnticancerDifferent halogen effects on reactivity
N-(3-bromophenyl)furan-2-carboxamideBromine at different positionVaries by positionPositioning affects biological interactions

These comparisons underscore the unique combination of halogen substitutions in N-(4-bromo-2-chlorophenyl)furan-2-carboxamide, which may influence its reactivity and biological profile differently than its analogs .

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

298.93487 g/mol

Monoisotopic Mass

298.93487 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-04-15

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